GSK-1440115
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Overview
Description
GSK1440115 is a potent, competitive, and selective inhibitor of the urotensin II receptor. Urotensin II is a peptide that is highly expressed in the human lung and has been implicated in regulating respiratory physiology. GSK1440115 has been studied as a potential therapeutic strategy for the treatment of asthma .
Preparation Methods
The synthesis of GSK1440115 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is a small molecule drug with the molecular formula C30H29Cl2N3O6 .
Chemical Reactions Analysis
GSK1440115 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: GSK1440115 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK1440115 has been extensively studied for its potential therapeutic applications, particularly in the treatment of asthma. It has been shown to be safe and well-tolerated in both healthy subjects and asthmatic patients. it did not induce bronchodilation in asthmatics or protect against methacholine-induced bronchospasm, suggesting that acute urotensin II receptor antagonism may not provide benefit as an acute bronchodilator .
Mechanism of Action
GSK1440115 exerts its effects by antagonizing the urotensin II receptor. This receptor is involved in various physiological processes, including the regulation of respiratory function. By inhibiting this receptor, GSK1440115 can modulate the effects of urotensin II, potentially leading to therapeutic benefits in conditions such as asthma .
Comparison with Similar Compounds
GSK1440115 is unique in its high affinity and selectivity for the urotensin II receptor. Similar compounds include:
GSK1562590: Another high-affinity ligand of the urotensin II receptor with similar selectivity.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and therapeutic applications.
Properties
CAS No. |
1003878-16-7 |
---|---|
Molecular Formula |
C30H29Cl2N3O6 |
Molecular Weight |
598.5 g/mol |
IUPAC Name |
4-[4-[(1R)-1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-morpholin-4-ylethyl]phenyl]benzoic acid |
InChI |
InChI=1S/C30H29Cl2N3O6/c1-33(28(36)17-35-25-14-23(31)24(32)15-27(25)41-18-29(35)37)26(16-34-10-12-40-13-11-34)21-6-2-19(3-7-21)20-4-8-22(9-5-20)30(38)39/h2-9,14-15,26H,10-13,16-18H2,1H3,(H,38,39)/t26-/m0/s1 |
InChI Key |
YNBJTYUXPHTSFF-SANMLTNESA-N |
Isomeric SMILES |
CN([C@@H](CN1CCOCC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl |
SMILES |
CN(C(CN1CCOCC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl |
Canonical SMILES |
CN(C(CN1CCOCC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4'-(1-(((6,7-dichloro-3- oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl)(methyl)amino)-2-(4-morpholinyl)ethyl)-4-biphenylcarboxylic acid GSK 1440115 GSK-1440115 GSK1440115 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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